
4-(3-Methylphenyl)butane-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylphenyl)butane-2-thiol is an organic compound with the molecular formula C11H16S. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their strong and often unpleasant odors. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
4-(3-Methylphenyl)butane-2-thiol can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with sodium hydrosulfide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by the thiol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
4-(3-Methylphenyl)butane-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form 4-(3-Methylphenyl)butane-2-disulfide using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Zinc, hydrochloric acid.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: 4-(3-Methylphenyl)butane-2-disulfide.
Reduction: this compound (from disulfide).
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
4-(3-Methylphenyl)butane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins.
Medicine: Research into thiol-containing compounds has shown potential in developing new pharmaceuticals, particularly in targeting oxidative stress-related diseases.
Industry: Thiols are used in the production of certain polymers and as additives in various industrial processes.
作用機序
The mechanism by which 4-(3-Methylphenyl)butane-2-thiol exerts its effects involves the reactivity of the thiol group. Thiols can form disulfide bonds, which are important in stabilizing the three-dimensional structure of proteins. The sulfur atom in the thiol group can also participate in various chemical reactions, making it a versatile functional group in organic synthesis.
類似化合物との比較
Similar Compounds
3-Methyl-1-butanethiol: Another thiol with a similar structure but different carbon chain length.
2-Butanethiol: A thiol with a shorter carbon chain and different substitution pattern.
Ethanethiol: A simpler thiol with a shorter carbon chain.
Uniqueness
4-(3-Methylphenyl)butane-2-thiol is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical properties and reactivity compared to other thiols. This structural feature makes it a valuable compound in various chemical syntheses and applications.
特性
分子式 |
C11H16S |
|---|---|
分子量 |
180.31 g/mol |
IUPAC名 |
4-(3-methylphenyl)butane-2-thiol |
InChI |
InChI=1S/C11H16S/c1-9-4-3-5-11(8-9)7-6-10(2)12/h3-5,8,10,12H,6-7H2,1-2H3 |
InChIキー |
WEQAPYLKGQCUDL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CCC(C)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


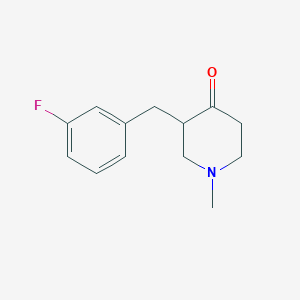
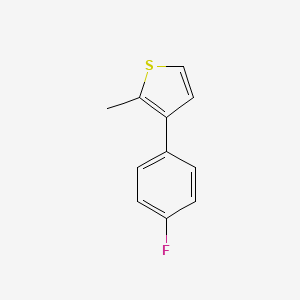
![(S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B15243993.png)
![(3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B15243997.png)
![3-methyl-7-oxido-8,9-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-7-ium](/img/structure/B15244010.png)
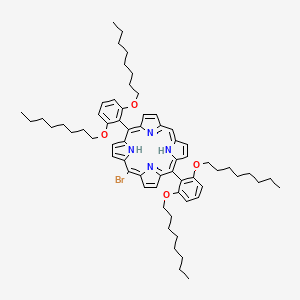
![1'-(tert-Butoxycarbonyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxylic acid](/img/structure/B15244027.png)
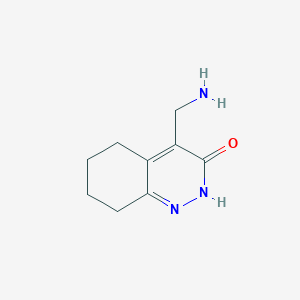
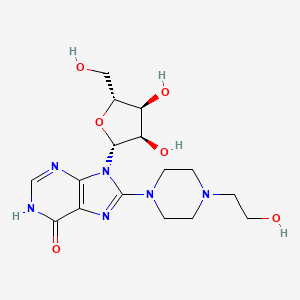
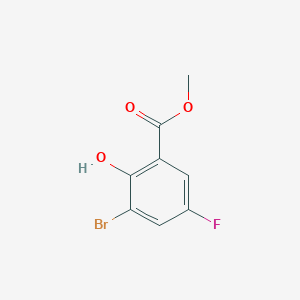
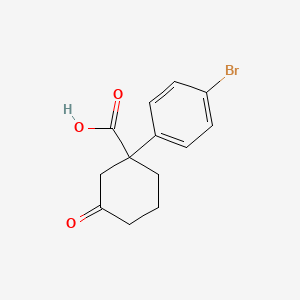
![4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15244045.png)
![5-Chloro-2-propyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B15244053.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,3,3-dimethyl-6-[[[[[[[3-(methylsulfonyl)-2-oxo-1-imidazolidinyl]carbonyl]amino]carbonyl]amino]phenylacetyl]amino]-7-oxo-,monosodiumsalt,[2S-[2a,5a,6b(S*)]]-](/img/structure/B15244059.png)
